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Guluronate oligosaccharides average DP20

Cat. No.: B1165443
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Description

Overview of Alginate and Alginate Oligosaccharides

Alginate is a naturally occurring anionic polysaccharide found primarily in the cell walls of brown seaweeds (Phaeophyceae). researchgate.netnih.gov It is also produced by some soil bacteria, such as Azotobacter vinelandii and various Pseudomonas species. nih.gov This linear copolymer is composed of two types of uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). nih.govcybercolloids.net These monomers are linked by 1,4-glycosidic bonds. researchgate.net The high molecular weight, viscosity, and low water solubility of native alginate can limit its applications, particularly where high concentrations are required. sci-hub.runih.gov

To overcome these limitations and enhance bioavailability, alginate can be broken down into smaller chains known as alginate oligosaccharides (AOS). nih.govnih.gov AOS are oligomers with a degree of polymerization (DP), typically ranging from 2 to 25 monomers. sci-hub.runih.govresearchgate.net This degradation can be achieved through various methods, including enzymatic hydrolysis, acid hydrolysis, and oxidative degradation. nih.govvliz.be Compared to the parent polymer, AOS exhibit improved water solubility and have garnered significant research interest due to their diverse biological activities. nih.govsci-hub.runih.gov

Structural Context of Guluronate Oligosaccharides within Alginate Polymers

The structure of the alginate polymer is not random. The M and G monomers are arranged in a block-wise fashion along the chain, resulting in three distinct types of segments: homopolymeric regions of consecutive G residues (G-blocks), homopolymeric regions of M residues (M-blocks), and heteropolymeric regions with alternating or randomly ordered M and G residues (MG-blocks). researchgate.netnih.govresearchgate.net

The proportion and distribution of these blocks determine the physicochemical properties of the alginate. researchgate.net Guluronate oligosaccharides are derived from the G-blocks of the alginate polymer. These regions have a specific three-dimensional structure, often described by the "egg-box model". google.com In this conformation, the G-residues in the chain fold into a buckled structure that creates cavities. researchgate.net These cavities are ideally sized to chelate divalent cations, particularly calcium ions (Ca²⁺), leading to strong intermolecular cross-linking and the formation of rigid gels. cybercolloids.netgoogle.comresearchgate.net The strength of this interaction is dependent on the length of the G-blocks; longer blocks form stronger cross-links. cybercolloids.net It is this unique gelling property of G-blocks that underpins many of alginate's industrial applications. google.com

Table 1: Structural Arrangement of Monomers in Alginate

Block TypeMonomer CompositionPrimary Characteristic
G-block Consecutive α-L-guluronic acid (G) residuesForms rigid structures and strong gels with divalent cations like Ca²⁺. cybercolloids.netgoogle.com
M-block Consecutive β-D-mannuronic acid (M) residuesPossesses a flatter, more flexible ribbon-like structure. acs.org
MG-block Alternating M and G residuesContributes to the overall flexibility of the polymer chain. researchgate.netresearchgate.net

Significance of Oligosaccharide Length and Monomer Composition in Research

The biological activity of alginate oligosaccharides is highly dependent on their structural characteristics, including the degree of polymerization (DP) and the monomeric composition (the M/G ratio). researchgate.netresearchgate.netsciopen.com Different combinations of these factors can lead to vastly different effects, making the study of specific oligosaccharide structures crucial.

The DP, or chain length, influences properties like solubility and the ability to interact with cellular receptors. sci-hub.ru The monomer composition is also a key determinant of bioactivity. nih.gov For instance, some studies have suggested that mannuronate-rich oligomers (OligoM) are more effective at inducing certain cytokines, while others highlight the potent activities of guluronate-rich oligomers (OligoG). nih.gov Discrepancies in findings may reflect the influence of other factors like molecular weight and molecular conformation. nih.gov The presence of an unsaturated terminal structure, often resulting from enzymatic degradation, has also been shown to be essential for certain immunomodulatory activities. nih.gov

Table 2: Influence of DP and Monomer Composition on AOS Properties

PropertyInfluence of Degree of Polymerization (DP)Influence of Monomer (M/G) Composition
Solubility Lower DP (2-25) generally leads to higher water solubility compared to native alginate. sci-hub.runih.govGenerally soluble, but G-blocks have a high affinity for divalent cations, which can lead to precipitation. cybercolloids.net
Immunomodulatory Activity Activity can be structure-dependent; DPs of 20-24 have been studied for their effects on human mononuclear cells. nih.govBoth M-rich and G-rich oligosaccharides show activity, but the type and magnitude of the immune response can differ. nih.govresearchgate.net
Antimicrobial Activity Oligosaccharides with an average DP of 19 have demonstrated antimicrobial and antibiofilm effects. nih.govG-block oligosaccharides (OligoG) may exhibit stronger interactions with bacterial components like lipopolysaccharides (LPS) than M-block oligosaccharides (OligoM). nih.gov

Research Rationale and Scope for Guluronate Oligosaccharides with Average Degree of Polymerization 20

The specific focus on guluronate oligosaccharides with an average DP of 20 (or a very similar size, such as DP19) is driven by the need to understand how a defined G-block structure of this particular length influences biological systems. nih.gov Research has shown that AOS with a DP between 20 and 24 can enhance defense mechanisms against certain cancer cells by modulating cytokine synthesis. nih.gov

A key rationale for isolating and studying guluronate oligosaccharides of a specific length like DP20 is to dissect the structure-activity relationship of these molecules. nih.gov By comparing the activity of a G-block oligosaccharide (OligoG) of DP~20 with an M-block oligosaccharide (OligoM) of a comparable size, researchers can investigate the specific contribution of the guluronic acid monomer and its "egg-box" forming capability. nih.gov

Recent studies have focused on this very comparison in the context of antimicrobial research. For example, the investigation of an OligoG with an average DP of 19 demonstrated that while both OligoG and OligoM of similar size could reduce bacterial growth and biofilm formation, the OligoG fraction had a stronger inhibitory effect on bacterial communication systems (quorum sensing) and interacted more strongly with the lipopolysaccharide (LPS) on the surface of Gram-negative bacteria. nih.gov This suggests that the anti-microbial effects are not solely dependent on Ca²⁺-related mechanisms but also involve electrostatic interactions that are more pronounced with the G-block structure. nih.gov Therefore, the research scope for guluronate oligosaccharides of average DP20 is centered on elucidating these specific mechanisms of action in areas such as immunology and microbiology.

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Oligosaccharides prepared by α(1-4) linked L-guluronate block hydrolysis. Sodium salt.

Origin of Product

United States

Methods of Preparation and Derivatization for Guluronate Oligosaccharides Average Dp20

Enzymatic Depolymerization Techniques

Enzymatic methods are favored for the degradation of alginate due to their high efficiency, specificity, and the ability to operate under mild conditions, which preserves the integrity of the resulting oligosaccharides. nih.govfrontiersin.org The process typically involves two main classes of enzymes: alginate lyases and mannuronan C-5 epimerases.

Utilization of Alginate Lyases

Alginate lyases are the primary catalysts used to depolymerize alginate. nih.gov They cleave the glycosidic bonds within the alginate polymer chain via a β-elimination reaction, which results in the formation of an unsaturated double bond at the non-reducing end of the newly formed oligosaccharide. nih.govmdpi.com These enzymes can be broadly categorized based on their mode of action (endolytic vs. exolytic) and their substrate specificity. frontiersin.orgmdpi.com For the production of oligosaccharides like DP20, endolytic lyases are crucial as they cleave internal bonds within the polymer, yielding oligosaccharides of various sizes, whereas exolytic lyases primarily produce monomers or dimers from the ends of the polymer chain. mdpi.comnih.govfrontiersin.org

Alginate is a linear copolymer composed of blocks of β-D-mannuronic acid (M-blocks), α-L-guluronic acid (G-blocks), and alternating M and G units (MG-blocks). nih.govmdpi.com The specificity of the alginate lyase is a critical factor in determining the composition of the final oligosaccharide products.

Poly-Guluronate Lyases (PolyG-lyases, EC 4.2.2.11): These enzymes specifically recognize and cleave the glycosidic bonds within the G-blocks of the alginate chain. nih.govmdpi.comwikipedia.org Their primary action is to break down the long chains of guluronic acid residues, making them indispensable for producing G-rich oligosaccharides. nih.gov

The strategic selection of a lyase with high specificity for G-G linkages is fundamental to enriching the final product with guluronate residues.

Achieving a target average degree of polymerization, such as DP20, requires precise control over the enzymatic reaction. The final size of the oligosaccharide products is influenced by several interdependent factors. mdpi.comnih.gov

Reaction Time: The duration of the enzymatic hydrolysis is a primary determinant of the final DP. Initially, endolytic lyases rapidly break down the high-molecular-weight alginate into large oligosaccharides. As the reaction proceeds, these are further degraded into smaller fragments. nih.gov To obtain a higher DP fraction like DP20, the reaction must be stopped before it proceeds to completion, where smaller di-, tri-, and tetrasaccharides would predominate. nih.govresearchgate.netmdpi.com

Enzyme-to-Substrate Ratio: The concentration of the enzyme relative to the alginate substrate affects the rate and extent of depolymerization. A lower enzyme concentration or a higher substrate concentration can slow down the degradation process, allowing for the isolation of larger oligosaccharides.

Temperature: Each enzyme has an optimal temperature for activity. nih.govnih.gov Operating at this optimal temperature (e.g., 30-50°C for many microbial lyases) maximizes efficiency. nih.govfrontiersin.orgnih.gov However, slight adjustments can be made to modulate the reaction rate to better target a specific DP. Some thermophilic lyases can operate at higher temperatures (e.g., 70°C), which can reduce the viscosity of the reaction mixture and improve efficiency. nih.govasm.org

pH: Similar to temperature, pH must be maintained at the enzyme's optimum, which for most alginate lyases is in the neutral to slightly alkaline range (pH 7.0-9.0). nih.govnih.govnih.govresearchgate.net Deviations from the optimal pH can decrease enzyme activity, providing another lever to control the degradation process.

Ionic Strength: The activity of many alginate lyases, particularly those from marine sources, is influenced by the presence of salts like NaCl. nih.govasm.org The optimal salt concentration must be determined to ensure maximal and consistent enzyme performance.

By carefully monitoring and controlling these parameters, the enzymatic reaction can be steered to yield a product profile rich in guluronate oligosaccharides with an average DP of 20. This is often followed by fractionation techniques, such as chromatography, to isolate the desired DP20 fraction.

Table 1: Optimal Reaction Conditions for Select Alginate Lyases
EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Key CharacteristicsReference
AlyRm3Rhodothermus marinus8.070Thermophilic, bifunctional, produces primarily disaccharides and trisaccharides. nih.gov
AlyH1Vibrio furnissii H17.540Bifunctional with preference for polyG, produces di-, tri-, and tetrasaccharides. nih.gov
AL2Flammeovirga sp.9.037Endo-cleaving, producing relatively large oligosaccharide fragments. nih.gov
AlyM2Pseudoalteromonas arctica M98.030Bifunctional endotype, predominantly produces trisaccharides. nih.govresearchgate.net
AlgABacillus sp. Alg077.540Highly active, polyM-specific, produces di-, tri-, and tetrasaccharides. mdpi.com

The search for new and more efficient alginate lyases is an active area of research, with marine environments being a particularly rich source. mdpi.com Marine bacteria, fungi, and other organisms that live on or near seaweed have evolved to produce a diverse array of alginate-degrading enzymes. nih.govnih.gov

The process involves screening microorganisms isolated from sources like decomposing seaweed for their ability to break down alginate. nih.govmdpi.com Once a promising strain is identified, its enzymes are isolated, purified, and characterized. mdpi.com Characterization typically involves determining the enzyme's molecular weight, substrate specificity (polyM, polyG, or bifunctional), optimal reaction conditions (pH, temperature, salinity), and the profile of degradation products it generates. nih.govmdpi.com For example, a novel lyase, AlyH1, from Vibrio furnissii H1 was found to be a 35.8 kDa bifunctional enzyme that preferentially degrades polyguluronate, yielding di-, tri-, and tetrasaccharides. nih.govresearchgate.net Another study identified five potential alginate lyases from Pseudoalteromonas arctica M9, with one, AlyM2, showing promise for producing specific trisaccharides. nih.govfao.orgmdpi.com The discovery of enzymes with unique properties, such as high thermal stability or specific product profiles, expands the toolkit available for the controlled production of oligosaccharides like guluronate DP20. nih.govnih.gov

Table 2: Examples of Novel Alginate Lyases and Their Properties
Enzyme NameMicrobial SourcePolysaccharide Lyase (PL) FamilySpecificityPrimary ProductsReference
AlyDS44Streptomyces luridiscabieiPL7Bifunctional (PolyG preferred)Low DP oligosaccharides mdpi.com
Alg17BStrain BP-2PL17Bifunctional (PolyM preferred)Monosaccharides & low MW oligosaccharides nih.gov
Aly16-1Streptomyces sp. CB16PL8Bifunctional (PolyM preferred)∆M-disaccharides nih.gov
AlyH1Vibrio furnissii H1PL7Bifunctional (PolyG preferred)Di-, tri-, tetrasaccharides nih.gov
Aly448Metagenomic libraryPL7BifunctionalDP1, DP2, DP4 acs.org

Role of Mannuronan C-5 Epimerases in Guluronate Content Modification

While alginate lyases break down the polymer, mannuronan C-5 epimerases modify its composition. These enzymes convert β-D-mannuronic acid (M) residues into their C-5 epimer, α-L-guluronic acid (G), at the polymer level. portlandpress.comnih.gov This enzymatic conversion is a powerful tool for increasing the guluronate content of an alginate substrate before it is subjected to degradation by G-specific lyases.

The in vitro application of mannuronan C-5 epimerases allows for the precise tailoring of alginate's block structure. nih.govntnu.no By using these enzymes, alginates that are naturally low in guluronic acid (such as those from certain seaweeds or bacterial fermentation) can be upgraded into G-rich polymers suitable for producing guluronate oligosaccharides. nih.govntnu.no

The best-characterized epimerases are the AlgE family (AlgE1-7) from the bacterium Azotobacter vinelandii. portlandpress.comnih.gov These enzymes have different modes of action, creating distinct patterns of G-residues. Some introduce G-residues to form alternating MG structures, while others create long, consecutive G-blocks. portlandpress.comnih.gov For instance, high molecular weight mannuronan treated with engineered C-5 epimerases like AlgE64 and EM1 resulted in G-blocks with a DP ranging from 20 to approximately 50. nih.govresearchgate.net Studies have successfully increased the guluronate content of various alginates from as low as 32% up to 81%. nih.govntnu.noresearchgate.net This pre-treatment step is highly strategic, as it creates a custom, G-rich substrate that can then be specifically targeted by poly-guluronate lyases to generate a high yield of guluronate oligosaccharides. nih.gov

Chemical Degradation Approaches

Chemical methods provide a direct route to depolymerize alginate into smaller oligosaccharide fragments. These approaches primarily involve acid hydrolysis and oxidative degradation, each with distinct mechanisms and outcomes.

Controlled acid hydrolysis is a widely used method for the depolymerization of polysaccharides, including alginate. The mechanism involves the protonation of the glycosidic oxygen, followed by the cleavage of the C-O bond, effectively breaking the polysaccharide chain. mdpi.comyoutube.com In the context of alginate, the glycosidic linkages between G-G residues are known to be more resistant to acid hydrolysis compared to M-M and M-G linkages. This differential stability allows for the enrichment of polyguluronate (poly-G) blocks.

The process typically involves treating a solution of sodium alginate or purified poly-G fractions with an acid at elevated temperatures. nih.gov The degree of polymerization (DP) of the resulting oligosaccharides is controlled by several factors, including acid concentration, temperature, and reaction time. researchgate.net Milder conditions are generally required to obtain larger fragments like those with a DP of 20, as harsh conditions lead to the formation of monomers and smaller oligomers. tandfonline.com Various acids can be employed, including mineral acids like hydrochloric acid (HCl) and organic acids such as oxalic acid and acetic acid. nih.govresearchgate.net For instance, studies have shown that increasing the reaction time with acetic acid progressively decreases the molecular weight of the alginate. researchgate.net Following hydrolysis, the insoluble poly-G fraction can be separated from the solubilized M-rich fragments by adjusting the pH. researchgate.net

ParameterConditionEffect on DepolymerizationReference
Acid Type Mineral (e.g., HCl, TFA), Organic (e.g., Acetic Acid)Mineral acids are stronger and hydrolyze faster; organic acids allow for slower, more controlled depolymerization. researchgate.net
Acid Concentration 0.2 N - 2 MHigher concentration increases hydrolysis rate, leading to smaller DP fragments. researchgate.net
Temperature 100°C - 180°CHigher temperature accelerates the reaction, reducing the necessary reaction time but increasing the risk of sugar degradation. researchgate.net
Reaction Time Minutes to HoursLonger reaction times result in lower average DP of the final product. researchgate.nettandfonline.com

This table illustrates the key parameters influencing the outcome of controlled acid hydrolysis for the production of guluronate oligosaccharides.

Oxidative degradation represents an alternative chemical method for depolymerizing alginate. This approach typically utilizes reactive oxygen species (ROS), often generated from hydrogen peroxide (H₂O₂), to cleave the glycosidic bonds. nih.govresearchgate.net The reaction is believed to proceed via a free-radical mechanism, which can be initiated by heat or catalysts. This method has been shown to be highly efficient, with some studies reporting depolymerization yields as high as 87%. nih.govresearchgate.net

The resulting guluronate oligosaccharides prepared by oxidative degradation (GOS-OD) have demonstrated unique biological properties. nih.govnih.gov The reaction conditions, such as the concentration of the oxidizing agent and temperature, are critical in determining the molecular weight distribution of the final products. Research has shown that it is possible to produce oligosaccharides with a wide range of DPs, including those between 2 and 24, by manipulating these parameters. researchgate.net This suggests that targeting an average DP of 20 is feasible through careful optimization of the oxidative process. Compared to acid hydrolysis, oxidative degradation can be performed under milder conditions and is considered a more efficient method for alginate depolymerization. researchgate.net

ParameterConditionEffect on DepolymerizationReference
Oxidizing Agent Hydrogen Peroxide (H₂O₂)The primary reagent that generates free radicals to break glycosidic linkages. nih.govresearchgate.net
Concentration 2% - 10% (v/v) H₂O₂Higher concentrations can increase the rate of depolymerization. nih.govresearchgate.net
Temperature Room Temperature to 70°CTemperature is a key factor; higher temperatures accelerate degradation, leading to lower molecular weight oligosaccharides. researchgate.net
Reaction Time 3.5 to 10 hoursLonger exposure to oxidative conditions results in more extensive depolymerization and smaller fragments. researchgate.net

This table summarizes the operational parameters for the oxidative degradation of alginate to produce oligosaccharides.

Purification and Fractionation Methodologies

Following the initial depolymerization of alginate, the resulting mixture contains oligosaccharides with a wide range of molecular weights. To isolate guluronate oligosaccharides with a specific average DP of 20, advanced chromatographic techniques are essential.

Size-exclusion chromatography (SEC), also known as gel filtration or molecular sieve chromatography, is a powerful technique for separating molecules based on their hydrodynamic volume or size in solution. wikipedia.orgwaters.com It is a non-interactive method, meaning there is no binding between the analyte and the stationary phase, which preserves the integrity of the sample. wikipedia.org

The separation mechanism relies on a column packed with porous beads. wikipedia.org When the oligosaccharide mixture passes through the column, larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. wikipedia.orgwaters.com By calibrating the column with standards of known molecular weight, fractions corresponding to a specific degree of polymerization, such as DP20, can be collected. wikipedia.org SEC is a crucial step for achieving high-resolution fractionation and obtaining oligosaccharides with a narrow and defined size distribution. huji.ac.il It is frequently used to separate oligosaccharide mixtures into fractions with specific DP ranges. nih.govresearchgate.net

FeatureDescriptionRelevance to DP20 Guluronate Oligosaccharides
Stationary Phase Porous beads (e.g., dextran, agarose, polyacrylamide polymers) with a defined pore size distribution.The choice of resin with appropriate pore sizes is critical for resolving oligosaccharides in the DP20 range (approx. 3.5-4 kDa).
Mobile Phase Typically an aqueous buffer (e.g., ammonium (B1175870) bicarbonate).An aqueous mobile phase is suitable for water-soluble oligosaccharides.
Elution Order Largest molecules elute first, smallest molecules elute last.Oligosaccharides with DP > 20 will elute before the DP20 fraction, and those with DP < 20 will elute after.
Application High-resolution fractionation, molecular weight distribution analysis.Essential for isolating the target DP20 fraction from the heterogeneous mixture produced by chemical degradation.

This table outlines the principles and application of Size-Exclusion Chromatography for isolating specific oligosaccharide sizes.

Anion-exchange chromatography (AEC) is a high-resolution separation technique that fractionates molecules based on their net negative charge. fredhutch.org Guluronate oligosaccharides are ideal candidates for this method as they possess carboxyl groups that are negatively charged at neutral or alkaline pH. youtube.com High-performance anion-exchange chromatography (HPAEC) is particularly effective for separating complex oligosaccharide mixtures, even resolving structural isomers. youtube.comresearchgate.net

In AEC, the stationary phase consists of a solid support functionalized with positively charged groups. fredhutch.org When the oligosaccharide mixture is loaded onto the column, the negatively charged guluronate oligomers bind to the stationary phase. youtube.com Elution is achieved by increasing the ionic strength of the mobile phase (using a salt gradient, e.g., sodium chloride or sodium acetate) or by changing the pH. youtube.combohrium.com Oligosaccharides with a higher degree of polymerization possess more carboxyl groups and therefore a greater net negative charge. Consequently, they bind more tightly to the column and require a higher salt concentration to be eluted. This principle allows for the fine separation of oligosaccharides based on their DP. nih.gov HPAEC is often coupled with pulsed amperometric detection (PAD), a sensitive method for detecting carbohydrates without derivatization. researchgate.netnih.govnih.gov

ParameterDescriptionRole in SeparationReference
Stationary Phase Solid support with covalently linked positively charged functional groups (e.g., quaternary ammonium).Binds the negatively charged guluronate oligosaccharides. fredhutch.org
Mobile Phase Aqueous buffer, often at high pH (e.g., using sodium hydroxide) to ensure deprotonation of carboxyl groups.Maintains the charge on the oligosaccharides and facilitates binding. youtube.com
Elution Method Salt Gradient (e.g., NaCl, Sodium Acetate)Competes with the oligosaccharides for binding sites, eluting them from the column in order of increasing charge (and thus, increasing DP). youtube.combohrium.com
Detection Pulsed Amperometric Detection (PAD)Provides sensitive, direct detection of eluted carbohydrates. researchgate.netnih.gov

This table details the components and principles of Anion-Exchange Chromatography for the purification of guluronate oligosaccharides.

Advanced Structural Elucidation and Compositional Analysis of Guluronate Oligosaccharides Average Dp20

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the intricate structural details of complex carbohydrates like guluronate oligosaccharides. These techniques probe the molecular structure at an atomic and functional group level, providing critical data on identity, conformation, and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of alginate-derived oligosaccharides. vulcanchem.com It provides precise information on the monomeric units, their linkage patterns, and their sequence within the oligomeric chain. vulcanchem.comsemanticscholar.org For guluronate oligosaccharides, NMR is crucial for confirming the identity and quantifying the proportion of guluronic acid residues. jst.go.jp

Proton (¹H) NMR spectroscopy is a primary tool for establishing the structural identity of guluronate oligosaccharides and determining the G-block content. The anomeric proton (H-1) of the α-L-guluronic acid (G) residue gives a characteristic signal in a distinct region of the ¹H NMR spectrum, allowing for its identification and quantification. semanticscholar.orgcore.ac.uk The chemical shifts of the protons within the guluronate ring are unique and can be definitively assigned. core.ac.uk For instance, signals corresponding to the protons of L-guluronic acid have been identified at specific chemical shifts, as detailed in the table below. core.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for Protons of L-Guluronic Acid (G) Residues in Alginate Chemical shifts (in ppm) are relative to an internal standard and can vary based on experimental conditions like temperature and solvent.

ProtonChemical Shift (ppm)Reference
G-15.473 core.ac.uk
G-24.318 core.ac.uk
G-34.446 core.ac.uk
G-44.571 core.ac.uk
G-54.883 core.ac.uk

While ¹H NMR provides crucial information on composition, advanced two-dimensional (2D) NMR techniques are required to fully elucidate the sequence and block distribution in guluronate oligosaccharides. vulcanchem.com Techniques such as ¹H-¹H Correlated Spectroscopy (COSY), Total Correlated Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are employed to determine the complete structures of these complex molecules. vulcanchem.comnih.gov

¹H-¹H COSY and TOCSY: These experiments reveal proton-proton correlations within the same sugar residue. COSY identifies protons that are directly coupled (typically over two or three bonds), while TOCSY can establish correlations between all protons within a single spin system (i.e., within one guluronate residue). core.ac.uk This allows for the unambiguous assignment of all proton signals for each residue in the oligosaccharide chain. semanticscholar.orgcore.ac.uk

¹H-¹³C HSQC and HMBC: These heteronuclear experiments correlate protons with their directly attached carbons (HSQC) or with carbons over two to three bonds (HMBC). conicet.gov.ar HSQC is essential for assigning the ¹³C chemical shifts based on the already-assigned proton signals. HMBC is particularly powerful for determining the sequence, as it can show correlations between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-4) of the adjacent residue, thus confirming the 1→4 glycosidic linkage. vulcanchem.com These techniques provide definitive evidence for the distribution of G-blocks (GGG), M-blocks (MMM), and alternating blocks (MGM, GMG). semanticscholar.orgconicet.gov.ar

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in guluronate oligosaccharides. researchgate.netnih.gov The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. researchgate.netresearchgate.net

For guluronate oligosaccharides, the spectrum is dominated by bands characteristic of its polysaccharide nature. A broad, strong absorption band is typically observed in the region of 3000-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the numerous hydroxyl groups. researchgate.net Another characteristic feature is the set of strong absorption bands related to the carboxylate functional group (-COO⁻). The asymmetric stretching vibration of the carboxylate group appears around 1600-1620 cm⁻¹, while the symmetric stretching vibration is found near 1415 cm⁻¹. researchgate.netresearchgate.net The region between 1200 and 950 cm⁻¹ contains multiple bands corresponding to C-O and C-C stretching vibrations of the pyranose ring. princeton.edu A notable peak around 789-814 cm⁻¹ is considered characteristic of α-L-guluronic acid residues, helping to confirm their presence. researchgate.netopenrepository.com

Table 2: Characteristic FTIR Absorption Bands for Guluronate Oligosaccharides

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional GroupReference
~3457O-H stretchingHydroxyl (-OH) researchgate.net
~2930C-H stretchingAlkyl (C-H) researchgate.net
~1621Asymmetric stretchingCarboxylate (-COO⁻) researchgate.net
~1415Symmetric stretchingCarboxylate (-COO⁻) researchgate.net
1000-1150C-O stretchingEther, Alcohol researchgate.net
~789Ring vibrationα-L-guluronic acid researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of oligosaccharides, providing precise information on molecular weight and the distribution of oligomers within a sample.

Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for the analysis of large, polar, and thermally labile molecules like guluronate oligosaccharides. vulcanchem.comnih.gov This technique is routinely used to confirm the molecular weight and determine the degree of polymerization (DP) of oligosaccharide samples. vulcanchem.com In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating a fine mist of charged droplets. As the solvent evaporates, multiply charged ions of the analyte are produced. uab.edu

Table 3: Illustrative ESI-MS Data for a Guluronate Oligosaccharide Sample with Average DP20 This table is a hypothetical representation based on ESI-MS principles. The m/z values correspond to singly sodiated ions [M+Na]⁺. The molecular weight of a sodium guluronate monomer unit is approximately 216.12 g/mol .

Degree of Polymerization (DP)Calculated Molecular Weight ( g/mol )Representative m/z [M+Na]⁺
183586.93609.9
193782.03805.0
203977.14000.1
214172.24195.2
224367.34390.3

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Oligomer Analysis

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been instrumental in the analysis of non-volatile and thermally unstable compounds like oligosaccharides. creative-proteomics.comlibretexts.org In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. libretexts.orgwikipedia.org This process causes the analyte molecules to sputter into the gas phase and become ionized, primarily through protonation ([M+H]+) or deprotonation ([M-H]−), allowing for the determination of molecular weight. wikipedia.orgyoutube.com

For guluronate oligosaccharides with an average DP20, FAB-MS can provide valuable information on the distribution of oligomers within the sample. By analyzing the resulting mass spectrum, researchers can identify the molecular weights of individual oligosaccharide chains, offering insights into the heterogeneity of the sample. The technique is particularly useful for molecules with molecular weights up to a few thousand daltons. libretexts.orgyoutube.com The use of a liquid matrix is crucial as it constantly replenishes the sample at the surface, enabling a sustained ion current and minimizing sample degradation from the high-energy beam. libretexts.orgumd.edu

Table 1: Illustrative FAB-MS Data for a Guluronate Oligosaccharide Sample (Average DP20)

Observed m/z ([M-H]⁻)Inferred Degree of Polymerization (DP)Corresponding Molecular Weight (Da)
3523.4183524.4
3721.5193722.5
3919.6203920.6
4117.7214118.7
4315.8224316.8

*Note: The molecular weight of a single guluronate residue is approximately 198.17 g/mol . The observed m/z values in negative ion mode would be [DP * 198.17 - (DP-1)18 - 1] assuming cleavage of glycosidic bonds and loss of a proton. The table provides a simplified illustration.

Chromatographic Analysis for Oligomer Distribution and Purity

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the detailed analysis of carbohydrate mixtures, including the chain-length distribution of guluronate oligosaccharides. nih.govchromatographyonline.com This technique separates oligosaccharides based on the negative charge of the uronic acid residues at high pH. researchgate.net The separated analytes are then detected by pulsed amperometry, which allows for direct and sensitive detection without the need for derivatization. chromatographyonline.com

HPAEC-PAD can effectively separate guluronate oligosaccharides with varying degrees of polymerization, providing a detailed profile of the oligomer distribution in a sample with an average DP20. nih.gov The method's high resolution allows for the separation of even closely related oligomers. nih.govnih.gov However, it is important to note that the detector response can decrease with increasing chain length, which may require careful calibration for accurate quantitative analysis. chromatographyonline.com The separation is typically achieved using a gradient of sodium acetate (B1210297) in sodium hydroxide. researchgate.net

Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is an absolute method for determining the molar mass and size distribution of macromolecules in solution. wyatt.commeasurlabs.com Unlike conventional SEC, which relies on column calibration with standards, SEC-MALS measures the light scattered by the molecules as they elute from the column to directly calculate their molecular weight. rsc.org

Table 2: Typical SEC-MALS Results for a Guluronate Oligosaccharide (Average DP20) Sample

ParameterValueDescription
Weight-Average Molar Mass (Mw)~3960 g/mol The average molecular weight considering the weight fraction of each species.
Number-Average Molar Mass (Mn)~3760 g/mol The average molecular weight considering the number of molecules of each species.
Polydispersity Index (Đ)~1.05A measure of the broadness of the molecular weight distribution. A value of 1 indicates a monodisperse sample.
Radius of Gyration (Rg)~1.5 - 2.5 nmThe root-mean-square distance of the molecule's components from its center of mass.

Note: These values are illustrative and can vary depending on the specific sample and experimental conditions.

Other Analytical Methods

Guluronate oligosaccharides produced by enzymatic cleavage often contain an unsaturated uronic acid at the non-reducing end, which exhibits strong UV absorbance at approximately 235 nm. nih.gov This property can be exploited for the quantification of these specific types of oligosaccharides. The concentration of unsaturated oligosaccharides can be determined by measuring the UV absorbance at this wavelength and applying the Beer-Lambert law, using an appropriate molar extinction coefficient.

The dinitrosalicylic acid (DNS) assay is a colorimetric method used to quantify the concentration of reducing sugars. The reducing end of an oligosaccharide can reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which results in a color change that can be measured spectrophotometrically at 540 nm. This assay provides a measure of the total number of oligosaccharide chains in a sample, as each chain typically possesses one reducing end.

The carbazole (B46965) sulfate (B86663) method is a widely used colorimetric assay for the quantification of uronic acids. benthamopen.com In this assay, the polysaccharide is first hydrolyzed to its constituent uronic acid monomers using concentrated sulfuric acid at elevated temperatures. narod.ru The uronic acids are then reacted with carbazole, which forms a pink-purple colored complex that can be quantified by measuring its absorbance at 525-530 nm. narod.ru

It is important to note that different uronic acids, such as mannuronic acid and guluronic acid, may exhibit different color yields in the carbazole reaction. scribd.com Modifications to the method, such as the inclusion of borate, can be employed to improve the specificity and sensitivity for certain uronic acids. scribd.com For accurate quantification of guluronic acid in the oligosaccharide sample, a standard curve prepared with known concentrations of guluronic acid is essential.

Thin-Layer Chromatography (TLC) for Oligosaccharide Mixture Analysis

Thin-Layer Chromatography (TLC) is a planar chromatographic technique widely employed for the analysis of carbohydrate mixtures, including guluronate oligosaccharides. creative-biolabs.com It serves as a rapid, simple, and cost-effective method for the separation, preliminary identification, and purity assessment of oligosaccharide fractions based on their varying affinities for the stationary and mobile phases. nih.govnih.govijirmps.org For complex mixtures such as Guluronate oligosaccharides average DP20, TLC provides valuable insights into the distribution of the degree of polymerization (DP) within the sample. nih.gov

The fundamental principle of TLC involves the separation of components in a mixture as a mobile phase, typically a solvent mixture, moves by capillary action through a stationary phase, such as silica (B1680970) gel coated on a plate. ijirmps.orgresearchgate.net Carbohydrates, being highly polar molecules, are separated based on their relative hydrophobicity and interactions with the stationary phase. creative-biolabs.com Acidic oligosaccharides like guluronates present a specific challenge due to their negative charge, which influences their migration on the plate. researchgate.net The separation efficiency and resolution are highly dependent on the careful selection of both the stationary phase and the composition of the mobile phase. ijirmps.orgresearchgate.net

Methodology and Key Parameters

The analysis of guluronate oligosaccharide mixtures by TLC involves several critical steps:

Stationary Phase: High-Performance Thin-Layer Chromatography (HPTLC) plates or standard TLC plates coated with silica gel (e.g., Silica Gel 60) are commonly used as the stationary phase. researchgate.netthepharmajournal.com

Mobile Phase (Eluent): The choice of eluent is paramount for achieving effective separation of oligosaccharides with different chain lengths. The composition is optimized to control the polarity and interaction with the analytes. Research on alginate and other uronic acid-containing oligosaccharides has identified several effective solvent systems. researchgate.netresearchgate.net For instance, a system of 1-butanol:formic acid:water (4:6:1) has been used to separate alginate oligosaccharide fractions obtained from gel filtration. researchgate.net Another study on uronates utilized a mobile phase of n-butanol-isopropanol-water-acetic acid (7:5:2:1, v/v) to achieve optimal separation. researchgate.net The addition of salts, such as 0.05 M NaCl, to the mobile phase can also be necessary to resolve certain oligosaccharides. nih.gov

Sample Application and Development: A small volume of the dissolved oligosaccharide sample is carefully spotted onto the starting line of the TLC plate. The plate is then placed in a sealed chromatography chamber containing the mobile phase, which travels up the plate, separating the components. thepharmajournal.com

Visualization: As carbohydrates are typically colorless, a post-chromatographic derivatization step is required for visualization. lobachemie.com The dried plate is sprayed with a chemical reagent that reacts with the sugars to produce colored or fluorescent spots, often after heating. researchgate.netillinois.edu The choice of reagent can provide some selectivity for different types of compounds. lobachemie.com

Analysis: The position of each separated spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.netthepharmajournal.com A sample with an average DP20 would be expected to show a series of spots or a smear corresponding to the different chain lengths present in the mixture. nih.gov Densitometric scanning or digital image analysis of the plate can provide semi-quantitative information about the relative abundance of each oligosaccharide species. nih.govnih.gov

Research Findings from TLC Analysis

TLC is instrumental in characterizing the products of enzymatic hydrolysis of alginates. It allows for the monitoring of the degradation process and the identification of the resulting oligosaccharides. nih.govresearchgate.net For example, TLC analysis of alginate hydrolysates has successfully identified and separated oligosaccharides ranging from DP2 to DP8. researchgate.net In some studies, TLC has been used to confirm that the primary products of enzymatic degradation are specific small oligosaccharides, such as disaccharides and trisaccharides. researchgate.netmdpi.com

The following table summarizes typical systems and findings in the TLC analysis of alginate-derived oligosaccharides.

Oligosaccharide SourceStationary PhaseMobile Phase (v/v/v/v)Visualization ReagentResearch Finding
Enzymatic digest of sodium alginateSilica G601-butanol:formic acid:water (4:6:1)Not SpecifiedSuccessfully separated oligosaccharide fractions, identifying dimer, trimer, tetramer, and pentamer. researchgate.net
Galacto-oligosaccharides (GOS)Silicabutan-1-ol:ethyl acetate:ethanol:water (3:1:1:1)Ethanol:Sulfuric Acid (95:5) followed by heating at 110°CVisualized and identified GOS production from lactose (B1674315) hydrolysis based on Rf values. thepharmajournal.com
Uronic acids and their oligosaccharidesSilica Geln-butanol-isopropanol-water-acetic acid (7:5:2:1)Not SpecifiedOptimized mobile phase for the separation of various uronates and their oligosaccharides. researchgate.net
Hyaluronate oligosaccharidesSilica GelIsopropanol:water (66:34) containing 0.05 M NaClNot SpecifiedResolved odd- and even-numbered oligosaccharides; electrolytes were necessary for separation. nih.gov

Common TLC Visualization Reagents for Oligosaccharides

A variety of spray reagents can be used to visualize oligosaccharides on a TLC plate. The choice of reagent depends on the desired sensitivity and the type of carbohydrate being analyzed.

ReagentPreparationResult
Anisaldehyde-sulfuric acid 0.5 ml p-anisaldehyde mixed with 10 ml glacial acetic acid, 85 ml methanol (B129727), and 5 ml concentrated sulfuric acid. researchgate.netSpots of various colors (e.g., red-violet) appear after heating at 100°C for 5-10 minutes. researchgate.net
Diphenylamine-aniline-phosphoric acid (DPA) A mixture of 4% aniline (B41778) solution in acetone, 4% diphenylamine (B1679370) solution in acetone, and phosphoric acid. nih.govCan reveal various types of monosaccharides and oligosaccharides, often with different colors. researchgate.net
Ninhydrin (B49086) 0.2 g ninhydrin dissolved in 100 mL absolute alcohol. illinois.eduPrimarily for amino sugars or amino acids, producing red, pink, or purple spots. 50megs.com
Sulfuric Acid Charring 10% or 50% sulfuric acid in an alcohol (e.g., methanol or ethanol). illinois.eduA general-purpose reagent that dehydrates the carbohydrates upon heating (~120°C), producing brown or black spots. illinois.edu

Enzymology and Mechanistic Studies of Alginate Modification Enzymes Relevant to Guluronate Oligosaccharides

Characterization of Alginate Lyases

Alginate lyases are a group of enzymes that degrade alginate, a linear copolymer composed of β-D-mannuronate (M) and its C5 epimer, α-L-guluronate (G). nih.gov These enzymes cleave the glycosidic bonds within the polymer chain via a β-elimination mechanism. nih.govresearchgate.net This action results in the formation of unsaturated oligosaccharides that possess a 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid at the newly formed non-reducing end. researchgate.netresearchgate.net

Alginate lyases are categorized based on their preferential substrate, specifically the blocks of mannuronic acid (polyM), guluronic acid (polyG), or the alternating regions (polyMG). nih.govresearchgate.net Poly-G lyases (EC 4.2.2.11) are a specific class that preferentially cleaves the (1→4) glycosidic bonds between α-L-guluronate residues or between an α-L-guluronate and a β-D-mannuronate residue. expasy.orgcreative-enzymes.com The products are oligosaccharides with a guluronate residue at the reducing end. expasy.orgcreative-enzymes.com

These enzymes are invaluable for producing oligoguluronates (GAOS). nih.gov While many alginate lyases show some activity on different block types, those with high specificity for G-blocks are sought after for generating well-defined guluronate oligosaccharides. zju.edu.cn For instance, an alginate lyase from a marine gastropod mollusk, Lambis sp., was identified as a poly-α-L-guluronate-specific lyase. researchgate.net Similarly, the gene alyPG from Corynebacterium sp. strain ALY-1 was found to encode a poly(α-L-guluronate) lyase. researchgate.net The specificity of these enzymes is crucial as the biological activities of the resulting oligosaccharides are known to vary depending on their monomer composition (M/G ratio) and degree of polymerization. nih.gov

Table 1: Examples of Poly-G Specific Alginate Lyases

Enzyme Source Classification Substrate Preference Reference
Corynebacterium sp. ALY-1 Poly(α-L-guluronate) lyase Poly-G researchgate.net
Lambis sp. Poly-α-L-guluronate lyase Poly-G researchgate.net
Cellulophaga sp. NJ-1 Endo-type alginate lyase Poly-G and Poly-MG mdpi.com

Catalytic Mechanisms and Reaction Kinetics of Alginate Lyases

Alginate lyases operate through a β-elimination reaction mechanism to cleave the glycosidic bond. nih.govtandfonline.com This process can be broken down into three main steps: tandfonline.com

Charge Neutralization: The negative charge of the carboxyl group on the uronate residue at the +1 subsite is neutralized. This is often accomplished by positively charged amino acid residues such as Histidine, Lysine, or Arginine, or sometimes by a metal ion like Ca²⁺. tandfonline.comnih.govresearchgate.net

Proton Abstraction: A general base catalyst, typically a Tyrosine residue, abstracts the proton from the C-5 position of the sugar ring. researchgate.netnih.gov

Bond Cleavage: Electron rearrangement leads to the formation of a double bond between C-4 and C-5 and the subsequent cleavage of the 4-O-glycosidic linkage. tandfonline.comresearchgate.net This creates an unsaturated uronic acid at the non-reducing end of the product. researchgate.net

The stereochemistry of this reaction differs for M and G residues. For G-blocks, the C-5 proton and the departing oxygen are in an anti configuration, whereas for M-blocks, they are in a syn configuration. nih.gov This structural difference influences the catalytic approach of G-specific versus M-specific lyases. nih.gov The kinetics of these enzymes can be influenced by factors such as substrate concentration, temperature, and pH. For example, an alginate lyase from Cellulophaga sp. NJ-1 showed a higher affinity (lower Km) for polyG (15.63 mM) compared to polyM (53.61 mM). mdpi.com

The three-dimensional structures of alginate lyases reveal how they accommodate and process the alginate polymer. Based on their structural folds, these enzymes are grouped into several families, including the β-jelly roll, (α/α)n toroid, and β-sandwich folds. nih.govasm.orgnih.gov

β-Jelly Roll Fold: Common in polysaccharide lyase (PL) families 7 and 14, this structure features a deep cleft formed by two antiparallel β-sheets, creating the active site. nih.gov

(α/α)n Toroid Fold: Found in PL5, PL15, and PL17 families, these enzymes have a catalytic domain shaped like a barrel or tunnel, formed by inner and outer layers of α-helices. nih.govnih.govasm.org The alginate chain is thought to thread through this tunnel to interact with the catalytic residues. nih.gov

β-Sandwich Fold: Alginate lyases from PL18 family often exhibit this structure. nih.gov

Analysis of the active sites across different lyase families has identified several highly conserved amino acid residues critical for catalysis. These typically include Tyrosine (Tyr), Histidine (His), Asparagine (Asn) or Glutamine (Gln), and Arginine (Arg). researchgate.netzju.edu.cn For example, in the A1-II' lyase from Sphingomonas sp. A1 (a PL-7 family member), site-directed mutagenesis has confirmed the importance of a hydrogen bond network and stacking interactions of three adjacent β-strands within the active cleft for maintaining its activity. zju.edu.cn The specific arrangement of these catalytic and substrate-binding residues dictates the enzyme's preference for M or G blocks. tandfonline.com

The natural properties of wild-type alginate lyases are not always optimal for industrial-scale production of specific oligosaccharides. Therefore, protein engineering techniques are employed to enhance their catalytic efficiency, stability, and specificity. acs.orgdoaj.org

Rational Mutagenesis: Based on the structural and mechanistic understanding of the enzyme, specific amino acid residues in the active site or substrate-binding region are mutated to alter substrate specificity or improve catalytic activity. doaj.org

Directed Evolution: This technique involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties. This approach does not require prior knowledge of the enzyme's structure or mechanism. nih.govdoaj.org

Domain Truncation and Chimeric Enzymes: Some strategies involve removing non-essential domains or creating hybrid enzymes by combining domains from different lyases to achieve novel functionalities, such as broad substrate specificity or enhanced stability. nih.govacs.orgdoaj.org

These engineering efforts are pivotal for developing robust biocatalysts capable of efficiently producing tailored alginate oligosaccharides, including guluronate-rich fractions, for various applications. nih.govnih.gov

Mechanistic Insights into Mannuronan C-5 Epimerases

Mannuronan C-5 epimerases (ManC5-Es) are enzymes that catalyze the conversion of β-D-mannuronic acid (M) residues into α-L-guluronic acid (G) residues within the alginate polymer chain. mdpi.comnih.gov This epimerization at the C-5 position is a critical step in alginate biosynthesis and modification, as it directly controls the M/G ratio and sequence, thereby determining the physicochemical properties of the final alginate product. mdpi.comnih.gov

The catalytic mechanism of mannuronan C-5 epimerases shares similarities with that of alginate lyases, involving the abstraction of the C-5 proton to form an enol intermediate. researchgate.netmdpi.com However, instead of cleaving the glycosidic bond, a proton is added back to the opposite face of the sugar ring, resulting in the inversion of stereochemistry from M to G. researchgate.net

The activity of these enzymes is influenced by environmental conditions, notably pH. For example, the mannuronan C-5 epimerase AlgE4 from Azotobacter vinelandii is produced by a recombinant E. coli strain and acts on mannuronan. nih.gov The epimerase activity is often assayed in buffered solutions to maintain a stable pH. Studies on epimerases from the brown alga Laminaria digitata measured activity at a pH of 7.0. nih.gov Similarly, research on bacterial epimerases from A. vinelandii has characterized enzymes with optimal activity in a pH range of 6.5 to 7.0. researchgate.net The dependence on pH is linked to the ionization state of the catalytic amino acid residues in the active site, which must be in the correct protonation state to abstract and donate protons effectively. researchgate.net

Table 2: pH Optima for Select Mannuronan C-5 Epimerases

Enzyme Source Organism Optimal pH Reference
AlgE1 Azotobacter vinelandii 6.9 researchgate.net
AlgE2 Azotobacter vinelandii 6.5–7.0 researchgate.net
LdManC5-E Laminaria digitata 7.0 nih.gov

Role of Metal Ions in Epimerase Activity (e.g., Ca²⁺ dependence)

The activity of mannuronan C-5-epimerases can be significantly influenced by the presence of metal ions, particularly calcium (Ca²⁺). researchgate.net Bacterial alginate epimerases are categorized as either periplasmic (AlgG-type) or extracellular (AlgE-type). ntnu.no The extracellular AlgE epimerases from the bacterium Azotobacter vinelandii (AlgE1–7) are notably calcium-dependent. researchgate.netresearchgate.net Calcium ions are essential for the structural integrity of their carbohydrate-binding R-modules, which in turn affects their catalytic activity. researchgate.netnih.gov

In contrast, periplasmic epimerases, such as AlgG from Pseudomonas species, are generally calcium-independent. ntnu.noresearchgate.net For instance, the C5-mannuronan epimerase from P. aeruginosa does not require Ca²⁺ for its activity, and the Ca²⁺-alginate complex does not act as a substrate for this enzyme. researchgate.net

While epimerases show a specific dependence on Ca²⁺, the related alginate lyases exhibit more varied responses to a range of divalent cations. nih.gov Studies have shown that the activity of different lyases can be enhanced or inhibited by ions like Mg²⁺, Mn²⁺, and Zn²⁺. nih.govnih.gov For example, some PL7 family lyases are enhanced by Ca²⁺, while others show increased or decreased activity in the presence of Mn²⁺. nih.gov This highlights that the ionic environment is a crucial factor in the enzymatic modification of alginate. nih.govnih.gov The role of metal ions often involves neutralizing the negative charge of the substrate's carboxylate group, which facilitates catalysis. nih.govnih.gov

Processivity and Epimerization Patterns in Guluronate Block Formation

The formation of specific guluronate (G) block structures within the alginate polymer is a direct result of the processive nature and unique epimerization patterns of different mannuronan C-5-epimerases. nih.govnih.gov Processivity refers to an enzyme's ability to perform multiple catalytic actions on a single substrate molecule before dissociating. nih.govnih.gov This mode of action is key to creating non-random sequences, such as the extended G-blocks or alternating MG-blocks that define the properties of the final alginate product. nih.govnih.gov

The family of AlgE epimerases from Azotobacter vinelandii provides a clear example of how different enzymes generate distinct patterns, despite being structurally similar. researchgate.netntnu.no

AlgE4 primarily introduces alternating M and G residues, forming long poly-MG blocks. It is a processive enzyme, catalyzing approximately 10-12 epimerization events per encounter with the substrate. nih.govcazypedia.org

AlgE1 and AlgE6 are known as G-block forming enzymes. nih.govresearchgate.net They preferentially act on M-residues adjacent to a pre-existing G-residue, effectively "condensing" G-blocks into long, homopolymeric structures (poly-G). nih.gov AlgE1 tends to form very long G-blocks (over 50 units), while AlgE6 produces shorter blocks with a wider size distribution, reflecting differences in their degree of processivity and subsite specificities. nih.gov

These distinct patterns are determined by the modular structure of the enzymes, which consist of catalytic A-modules and regulatory R-modules that influence substrate binding and processivity. nih.govnih.gov The ability of these enzymes to epimerize every other residue during a processive run results in the formation of either MG-blocks or GG-blocks. researchgate.netnih.gov

Microbial Bioproduction of Alginate-Modifying Enzymes

The industrial production of defined guluronate oligosaccharides relies on the availability of robust alginate-modifying enzymes. Marine environments, rich in brown algae, are a primary source for discovering microorganisms that produce these valuable biocatalysts. nih.gov

Isolation and Identification of Microorganisms (e.g., Marine Bacteria) Exhibiting Alginate Degradation

A wide variety of marine microorganisms have been isolated and identified for their ability to degrade alginate. researchgate.netnih.gov These microbes are often found in association with brown algae or in the gut of marine animals that feed on algae. nih.govnih.gov The isolation process typically involves screening environmental samples on media where alginate is the sole carbon source. marineagronomy.org Degradation is often visualized as a clear halo around a microbial colony. nih.gov

Through techniques like 16S rRNA gene sequencing, numerous alginate-degrading bacteria have been identified. nih.govresearchgate.net Dominant genera include Vibrio, Pseudomonas, Streptomyces, Agarivorans, Formosa, and Shewanella. researchgate.netnih.gov For example, a study isolating bacteria from the gut of abalone found that the majority of alginate-degrading strains belonged to Gammaproteobacteria, with Vibrio being the most prominent genus. nih.gov Another study isolated 103 bacterial strains with alginate lyase activity from clams and seawater. researchgate.net

Genetic and Biochemical Characterization of Enzyme Systems

Once isolated, the enzyme systems from these microorganisms are characterized genetically and biochemically to understand their function and potential for application. nih.govmdpi.com Alginate-modifying enzymes are primarily alginate lyases and mannuronan C-5-epimerases. nih.govfrontiersin.org

Genetic Characterization: Genetic analysis has revealed the modular nature of many alginate-modifying enzymes. The extracellular epimerases from Azotobacter vinelandii (AlgE1-7) are composed of catalytic 'A-modules' and regulatory 'R-modules' that affect substrate binding. researchgate.netnih.gov Alginate lyases are classified into different polysaccharide lyase (PL) families based on their amino acid sequences. nih.gov Some bacteria have been found to possess genes encoding enzymes with multiple catalytic domains, which can act synergistically to degrade alginate more efficiently. mdpi.com

Biochemical Characterization: Biochemical studies focus on determining the optimal conditions for enzyme activity and their substrate specificity. Most alginate lyases from marine bacteria function optimally at a neutral to alkaline pH (7.0-8.5) and at temperatures between 20°C and 40°C, reflecting their adaptation to the marine environment. nih.govmdpi.com The catalytic mechanism for both lyases and epimerases is related. researchgate.netresearchgate.net It begins with the neutralization of the carboxylate group and abstraction of the C-5 proton. mdpi.comnih.gov In the lyase reaction, this leads to β-elimination and cleavage of the glycosidic bond, while in the epimerase reaction, a proton is re-added to the opposite face of the C-5 carbon, resulting in inversion of the stereochemistry from an M to a G residue. mdpi.comnih.gov

Investigation of Biological Activities and Molecular Mechanisms of Guluronate Oligosaccharides Average Dp20 in Research Models

Immunomodulatory Research in Cellular Models

Guluronate oligosaccharides (GOS) with an average degree of polymerization of 20 (DP20), derived from the natural polysaccharide alginate, have been the subject of focused research to understand their immunomodulatory capabilities. Cellular models, particularly those involving immune cells like macrophages, serve as a fundamental platform for elucidating the biological activities and molecular mechanisms of these compounds. Studies have demonstrated that GOS can function as a potent immunomodulatory agent, triggering cellular inflammatory responses and the release of various signaling molecules. nih.gov

The murine macrophage cell line RAW264.7 is a widely used and crucial model for investigating the effects of GOS on macrophage activation. nih.govnih.govmdpi.com When treated with GOS, these cells undergo distinct morphological and functional changes. nih.gov Research indicates that GOS stimulates RAW264.7 cells, leading to an increase in cell number and size, and the formation of hair-like membrane protrusions known as filopodia, which results in extended cellular spreading. nih.gov This activation is a key indicator of an enhanced immune-responsive state. Specifically, GOS prepared by enzymatic degradation (GOS-ED), which possesses an unsaturated terminal structure, has been shown to be a potent activator of macrophages. researchgate.netepa.gov

A primary indicator of macrophage activation is the production and secretion of pro-inflammatory cytokines. Research has consistently shown that GOS induces the production of Tumor Necrosis Factor-alpha (TNF-α) in RAW264.7 macrophages. nih.govepa.govnih.govresearchgate.net The release of TNF-α is a critical event in the innate immune response. nih.gov Furthermore, studies on alginate oligosaccharides have demonstrated their capacity to modulate cytokine levels, including Interleukin-6 (IL-6). mdpi.commdpi.com In lipopolysaccharide (LPS)-activated RAW264.7 cells, certain forms of GOS have been found to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6, suggesting a modulatory role that may depend on the specific preparation of the oligosaccharide and the inflammatory context. nih.govmdpi.com

Table 1: Effect of Guluronate Oligosaccharides (GOS) on Cytokine Production in Macrophage Models

Cellular Model Compound Observed Effect on Cytokine Production Relevant Cytokines Citations
RAW264.7 Cells Guluronate Oligosaccharide (GOS) Induction of cytokine secretion TNF-α nih.govnih.govresearchgate.netnih.gov
LPS-activated RAW264.7 Cells Guluronate Oligosaccharides (oxidative degradation) Attenuation of pro-inflammatory cytokine secretion TNF-α, IL-6, IL-1β nih.govmdpi.com

Macrophage Activation Studies (e.g., Murine Macrophage RAW264.7 Cells)

Modulation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production

GOS treatment has been shown to trigger the production of key signaling molecules involved in the immune response, such as Reactive Oxygen Species (ROS) and Nitric Oxide (NO). nih.govnih.gov The production of NO is mediated by the enzyme inducible nitric oxide synthase (iNOS), and studies confirm that GOS elevates the expression of iNOS at both the mRNA and protein levels in RAW264.7 cells, leading to increased NO production. epa.govnih.govresearchgate.net Similarly, GOS stimulates the generation of intracellular ROS. nih.govnih.govresearchgate.net These molecules are vital for host defense and cellular signaling. Conversely, in studies using LPS to pre-stimulate an inflammatory state, GOS prepared by oxidative degradation (GOS-OD) significantly attenuated the production of both NO and ROS, highlighting its potential anti-inflammatory capacity in certain contexts. nih.govresearchgate.net

Table 2: Modulation of ROS and NO by Guluronate Oligosaccharides (GOS) in RAW264.7 Macrophages

Compound Condition Effect on NO Production Effect on ROS Production Citations
GOS (enzymatic degradation) Direct Stimulation Increased Increased nih.govepa.govnih.govresearchgate.net
Investigation of Intracellular Signaling Pathways (e.g., NF-κB, Mitogen-Activated Protein (MAP) Kinase Activation)

The immunomodulatory effects of GOS are orchestrated through the activation of specific intracellular signaling pathways. Research has firmly established that GOS activates the nuclear factor-κB (NF-κB) and mitogen-activated protein (MAP) kinase signaling pathways in RAW264.7 cells. nih.govepa.govnih.gov Activation of NF-κB is a crucial step that modulates the expression of numerous genes involved in immune and inflammatory responses, including those for TNF-α and iNOS. nih.govnih.gov The MAP kinase pathway, which includes key proteins such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is also stimulated by GOS. mdpi.com Specifically, GOS treatment leads to the phosphorylation of these MAPKs, which in turn triggers downstream events culminating in the production of NO and TNF-α. nih.govmdpi.com Interestingly, while some GOS preparations activate these pathways to mount an immune response, others have been shown to inhibit their activation in LPS-stimulated cells, thereby exerting an anti-inflammatory effect. nih.govresearchgate.netmdpi.com

The initiation of GOS-induced signaling cascades begins with its interaction with pattern recognition receptors on the macrophage surface. Evidence points to Toll-like receptors (TLRs), particularly TLR2 and TLR4, as key receptors for GOS. nih.govresearchgate.net Studies demonstrate that GOS is recognized by and can upregulate the expression of TLR4 on RAW264.7 macrophages. nih.govnih.gov This interaction is critical, as the subsequent activation of MAPKs like JNK is dependent on TLR4. mdpi.comnih.gov Following recognition, GOS can be taken up by the macrophage via endocytosis involving TLR4. nih.gov In contrast, studies on the anti-inflammatory properties of GOS prepared by oxidative degradation (GOS-OD) found that it could decrease LPS-induced expression of TLR4 and Cluster of Differentiation (CD) 14, thereby blocking LPS-mediated inflammatory signaling. nih.govresearchgate.netmdpi.com This suggests that GOS can interact with the TLR4 signaling complex in different ways, leading to either activation or inhibition of the immune response.

A fundamental function of activated macrophages is phagocytosis, the process of engulfing pathogens and cellular debris. GOS has been shown to significantly enhance the antibacterial activities of macrophages. nih.govnih.gov In studies using RAW264.7 cells, GOS treatment markedly increased the phagocytosis of IgG-opsonized bacteria, such as Escherichia coli and Staphylococcus aureus. nih.govnih.gov Beyond simply engulfing the bacteria, GOS also enhances the macrophage's ability to kill the internalized pathogens, thereby inhibiting their survival. nih.gov This enhancement of phagocytic and bactericidal activity is linked to GOS-induced cytoskeletal changes and the activation of signaling pathways related to innate immunity. nih.govnih.gov

Anti-Inflammatory Mechanisms in Cellular Models

In cellular research models, guluronate oligosaccharides have demonstrated significant anti-inflammatory properties through the modulation of key pro-inflammatory enzymes. Specifically, guluronate oligosaccharides prepared by oxidative degradation (GOS-OD) have been shown to effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. mdpi.comnih.govresearchgate.net The overexpression of iNOS and COX-2 leads to the excessive production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively, which are critical mediators of the inflammatory response. mdpi.comresearchgate.net

Studies indicate that pre-incubation of RAW 264.7 cells with GOS-OD prior to LPS stimulation results in a dose-dependent reduction in the protein and mRNA expression levels of both iNOS and COX-2. researchgate.net This inhibitory action consequently decreases the production of NO and PGE2, mitigating the inflammatory cascade at a molecular level. nih.govresearchgate.net While GOS prepared via oxidative degradation shows this suppressive effect, it is noteworthy that guluronate oligosaccharides obtained through enzymatic hydrolysis may act as activators of macrophages, increasing iNOS expression and NO production. mdpi.com

Table 1: Effect of Guluronate Oligosaccharides (GOS-OD) on iNOS and COX-2 Protein Expression in LPS-Activated RAW 264.7 Cells

Treatment GroupRelative iNOS Protein Level (%)Relative COX-2 Protein Level (%)
Control (Untreated)Not DetectedNot Detected
LPS (1 µg/mL)100100
LPS + GOS-OD (0.1 mg/mL)ReducedReduced
LPS + GOS-OD (0.5 mg/mL)Significantly ReducedSignificantly Reduced
LPS + GOS-OD (2 mg/mL)Strongly ReducedStrongly Reduced

Data presented in this table is a qualitative representation based on findings reported in the literature. researchgate.net

The anti-inflammatory effects of guluronate oligosaccharides (GOS-OD) extend to the upstream signaling pathways that trigger the expression of pro-inflammatory mediators. Research has revealed that GOS-OD can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in LPS-stimulated macrophages. nih.govresearchgate.net These pathways are crucial for transducing the inflammatory signal from the cell surface to the nucleus.

The mechanism appears to involve interference with the initial steps of the inflammatory response. GOS-OD has been found to potently decrease the binding of LPS to the surface of macrophage cells. nih.govresearchgate.net This action is associated with the attenuation of LPS-induced expression of Toll-like receptor 4 (TLR4) and its co-receptor, cluster of differentiation 14 (CD14). mdpi.comnih.gov By downregulating the expression of this receptor complex, GOS-OD effectively blocks the primary signal initiated by LPS, thereby preventing the subsequent activation of the NF-κB and MAPK signaling cascades. mdpi.comnih.gov This comprehensive blockade ultimately leads to the reduced expression of inflammatory cytokines and enzymes like iNOS and COX-2. nih.gov

Antioxidant Activity Research in Non-Clinical Systems

Alginate oligosaccharides, including guluronate-rich fractions, have demonstrated notable antioxidant activity in various in vitro assays. The antioxidant capacity is influenced by factors such as molecular weight, with lower molecular weight oligosaccharides generally showing higher activity. mdpi.com For instance, alginate oligosaccharides with a molecular weight of less than 1 kDa have been reported to be better scavengers of superoxide, hydroxyl, and hypochlorous acid free radicals compared to those with higher molecular weights. mdpi.com

In cellular models, the effect of guluronate oligosaccharides on reactive oxygen species (ROS) formation can vary depending on the method of preparation. Guluronate oligosaccharides produced by oxidative degradation (GOS-OD) have been shown to suppress ROS production in LPS-activated RAW 264.7 macrophages. nih.govresearchgate.net This reduction in cellular ROS is a key component of its anti-inflammatory and cytoprotective effects. mdpi.com

Conversely, unsaturated guluronate oligosaccharides derived from enzymatic depolymerization can induce ROS production in the same macrophage cell line. mdpi.comnih.gov This suggests that enzymatically produced GOS may act as an immunomodulatory agent that activates macrophages, in part by increasing ROS levels. nih.gov This dual activity highlights how the structural characteristics of the oligosaccharide, determined by the manufacturing process, can lead to different biological outcomes in cellular systems.

Interaction with Cellular Processes and Morphology in Research Models

Guluronate oligosaccharides have been observed to modulate cellular morphology and related processes in research models. In studies using murine macrophage RAW264.7 cells, treatment with unsaturated guluronate oligosaccharides resulted in distinct morphological changes. nih.gov Compared to the normally round and smooth control cells, GOS-treated macrophages exhibited an increase in cell size and nucleus size. nih.gov

A notable finding was the facilitation of dual-nuclei formation in these cells. nih.gov Quantitative analysis revealed a significant increase in the number of cells with two nuclei following GOS treatment, suggesting an interaction with cytoskeletal organization and cell division processes. nih.gov Furthermore, alginate oligosaccharides have been shown to affect other cell types, such as human skin fibroblasts, where they can suppress proliferation and induce changes in cell shape, indicating a broader potential to modulate cellular behavior. nih.gov

Table 2: Morphological Changes in RAW264.7 Macrophages Treated with Unsaturated Guluronate Oligosaccharides (GOS)

Morphological ParameterControl CellsGOS-Treated Cells
Cell AppearanceGenerally round and smoothIncreased spreading
Cell SizeNormalIncreased
Nucleus SizeNormalIncreased
Dual-Nuclei CellsBaseline~2.7-fold increase

Data presented in this table is a qualitative and quantitative representation based on findings reported in the literature. nih.gov

Effects on Cell Proliferation and Viability

Studies on murine macrophage cell lines, such as RAW264.7, have demonstrated that guluronate oligosaccharides can influence cell proliferation and viability. Treatment of RAW264.7 cells with GOS resulted in a notable increase in the total number of cells. nih.gov Quantitative analysis revealed that GOS treatment led to a 1.25-fold increase in the cell count compared to untreated control groups. nih.gov

Furthermore, investigations have observed interesting morphological changes related to cell division. GOS-treated RAW264.7 cells showed a significant increase in the prevalence of cells with dual nuclei. nih.gov The number of cells containing two nuclei was 2.7 times higher in the GOS-treated population than in the control group, suggesting that GOS may facilitate the formation of these dual-nuclei cells. nih.gov

Regulation of Cytoskeletal Remodeling and Cell Morphology (e.g., RAW264.7 cells)

This cytoskeletal remodeling is further evidenced by the changes in F-actin, a key component of the cytoskeleton. Visualization with FITC-phalloidin staining showed a marked increase in F-actin expression in GOS-treated cells. nih.gov Fluorescence intensity quantification indicated that GOS treatment induced a 2.8-fold increase in F-actin fluorescence compared to untreated cells. nih.gov These structural changes are believed to be linked to the enhancement of macrophage functions. nih.gov

Proteomic Analysis of Differentially Expressed Proteins in Cell Models

To understand the molecular mechanisms underlying the effects of GOS, researchers have employed comparative proteomic analysis in cell models like RAW264.7. nih.gov Using two-dimensional electrophoresis (2-DE) followed by mass spectrometry, studies have identified proteins that are differentially expressed in response to GOS treatment. nih.govsemanticscholar.org

One such study identified nine proteins that were significantly altered. nih.gov These proteins are involved in a variety of cellular processes, including signal transduction, inflammatory reactions, metabolism, and cytoskeletal organization. nih.govsemanticscholar.org The findings from the 2-DE analysis were subsequently validated using Western blot analysis, which confirmed the observed changes in protein expression for several key proteins, including ANXA5, CFL1, CFL2, LGALS1, and SOD1. nih.gov

The table below summarizes the differentially expressed proteins identified in GOS-treated RAW264.7 cells.

Table 1: Differentially Expressed Proteins in RAW264.7 Cells Treated with Guluronate Oligosaccharides

Protein Name Abbreviation Functional Category Expression Change
Galectin-1 LGALS1 Signal Transduction (NF-κB pathway) Increased
Lactoylglutathione lyase GLO1 Signal Transduction (NF-κB pathway) Increased
Annexin A5 ANXA5 Inflammation Increased
Ras-related nuclear protein RAN Inflammation Decreased
Superoxide dismutase [Cu-Zn] SOD1 Oxidative Stress Increased
Aldose reductase-related protein 1 ALDOART1 Metabolic Processes Decreased
Cofilin-1 CFL1 Cytoskeletal Processes Decreased
Cofilin-2 CFL2 Cytoskeletal Processes Increased

Data sourced from a proteomic analysis of GOS-treated RAW264.7 cells. nih.gov

Antimicrobial and Anti-Biofilm Research in Non-Clinical Applications

Beyond immunomodulation, guluronate oligosaccharides have demonstrated significant potential in non-clinical antimicrobial and anti-biofilm applications, particularly against resilient pathogens.

Potentiation of Antibiotic Activity against Bacterial Strains

A key area of research is the ability of GOS to enhance the efficacy of conventional antibiotics, a process known as potentiation. nih.govmdpi.com Studies have shown that OligoG can potentiate the activity of several classes of antibiotics against multi-drug resistant (MDR) Gram-negative bacteria. nih.govmdpi.com

For instance, against Pseudomonas aeruginosa, OligoG with an average degree of polymerization of 19 (DPn 19) demonstrated a synergistic effect with the antibiotic azithromycin. mdpi.com This potentiation was also observed in an in vitro model where OligoG CF-5/20 treatment significantly enhanced the activity of colistin (B93849). nih.gov In established biofilms, this treatment allowed colistin to retain its antimicrobial effectiveness, which is often diminished in such environments. nih.gov A striking example is the reduction of the minimum biofilm eradication concentration (MBEC) for colistin against P. aeruginosa from 512 μg/ml to just 4 μg/ml after an 8-hour treatment with 5% OligoG CF-5/20. nih.gov

Table 2: Potentiation of Antibiotic Activity by Guluronate Oligosaccharides (OligoG) against Pseudomonas aeruginosa

Antibiotic OligoG Formulation Bacterial Strain Effect Finding Source
Azithromycin OligoG (DPn 19) PAO1 (non-mucoid) MIC Reduction Two-fold reduction in Minimum Inhibitory Concentration (MIC) at 6% OligoG. mdpi.com
Colistin OligoG CF-5/20 Mucoid clinical isolate MBEC Reduction MBEC reduced from 512 μg/ml to 4 μg/ml with 5% OligoG. nih.gov

Disruption of Microbial Biofilm Structures (e.g., Pseudomonas aeruginosa)

Bacterial biofilms are notoriously difficult to eradicate due to their protective extracellular polymeric substance (EPS) matrix. nih.gov Guluronate oligosaccharides have been shown to effectively disrupt these structures. mdpi.com OligoG CF-5/20 can diffuse into established P. aeruginosa biofilms and interfere with their structure. mdpi.com In a murine lung infection model, this compound caused a dose-dependent disruption of mucoid P. aeruginosa biofilms, leading to up to a 2.5-log reduction in bacterial colony-forming units (CFU) in the lungs. nih.gov

The mechanism of disruption involves modifying the biofilm's EPS matrix. mdpi.com GOS can interfere with the formation of pseudomonal microcolonies, which are critical to the resilience of chronic infections. mdpi.comnih.gov This activity is partly attributed to the ability of GOS to interact with divalent cations like Ca²⁺, which are essential for maintaining the structural integrity of the biofilm matrix. mdpi.com

Interactions with Microbial Cell Growth and Metabolism

Guluronate oligosaccharides also directly affect bacterial growth and metabolic signaling. In liquid cultures, OligoG has been found to reduce the proliferation of several Gram-negative pathogens, including P. aeruginosa and Acinetobacter baumannii, in a dose-dependent manner. nih.gov

A significant aspect of this interaction is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. mdpi.comnih.gov Mass spectrometry analysis has demonstrated that GOS induces a dose-dependent reduction in pseudomonal QS signaling molecules. nih.gov Further studies showed that 6% OligoG could achieve over 90% inhibition of QS, classifying it as a highly active QS inhibitor, without this effect being solely due to the inhibition of cell growth. mdpi.com

Plant Biology and Agricultural Applications Research

Guluronate oligosaccharides, as part of the broader class of alginate oligosaccharides, are recognized for their potential as biostimulants in agriculture. researchgate.net These complex carbohydrates can influence a variety of physiological processes in plants, leading to enhanced growth and resilience. The specific effects are often tied to the structural characteristics of the oligosaccharides.

Alginate oligosaccharides have been shown to promote plant growth, particularly root development, through mechanisms that involve auxin signaling pathways. nih.gov While direct evidence for guluronate oligosaccharides with an average DP20 is not specified, studies on mixed alginate oligosaccharides demonstrate an influence on auxin biosynthesis and transport in plants. For instance, treatment with alginate oligosaccharides has been found to upregulate the expression of genes related to auxin synthesis, such as OsYUCCA1 and OsYUCCA5, and transport, like OsPIN1, in rice. nih.gov This leads to an accumulation of indole-3-acetic acid (IAA), a primary auxin, in the roots, thereby promoting root growth. nih.gov

The interaction between oligosaccharides and plant-associated microbes adds another layer to the mechanism of growth promotion. Many soil and plant-associated bacteria are capable of synthesizing auxin, which can then be utilized by the plant. nih.govresearchgate.net While research has not directly linked guluronate oligosaccharides of DP20 to the stimulation of auxin production in specific microbial populations, it is known that plants can recruit beneficial microbes. mdpi.com Oligosaccharides, acting as signaling molecules, could potentially influence the composition and activity of the plant's microbiome, favoring microbes that produce plant growth-promoting substances like auxin. The "cry for help" hypothesis suggests that plants under stress can alter their root exudates to attract beneficial microbes, and it is plausible that the presence of specific oligosaccharides could modulate these interactions. mdpi.com

Table 1: Effects of Alginate Oligosaccharides on Plant Growth Parameters

Plant Species Oligosaccharide Type Degree of Polymerization (DP) Observed Growth Promotion Effects
Rice (Oryza sativa L.) Alginate Oligosaccharides (AOS) Not Specified Induced expression of auxin-related genes, increased IAA concentration in roots, and promoted root development. nih.gov
Barley (Hordeum vulgare L.) Alginate-Derived Oligosaccharides (AOS) Low MW (500–3000 Da) Stimulated seedling and root growth; induced expression of auxin response factor and mitogen-activated protein kinase. researchgate.net
Lettuce, Carrots, Rice Oligo-alginates Not Specified Stimulated root growth. researchgate.net

Note: This table presents data for general alginate oligosaccharides, as specific data for guluronate oligosaccharides average DP20 is not available.

Oligosaccharides are well-documented elicitors of plant defense responses. nih.govfrontiersin.org They can be recognized by plant cell surface receptors, triggering a cascade of downstream signaling events that lead to an enhanced state of resistance against pathogens. This is often referred to as pattern-triggered immunity (PTI). nih.govfrontiersin.org Alginate oligosaccharides have been shown to induce a variety of defense responses, including the accumulation of reactive oxygen species (ROS), callose deposition, and the upregulation of defense-related genes. nih.gov

The degree of polymerization of oligosaccharides can influence the type and intensity of the defense response. While lower DP oligosaccharides are often associated with growth promotion, higher DP oligosaccharides are generally thought to be more effective at eliciting defense responses. Although specific studies on guluronate oligosaccharides with an average DP20 are lacking, it is plausible that they would act as potent elicitors of plant immunity. These molecules can mimic pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the activation of signaling pathways, such as the salicylic (B10762653) acid (SA) pathway, which is crucial for systemic acquired resistance. nih.govfrontiersin.org Research on general alginate oligosaccharides has shown they can induce the expression of key genes in the SA pathway, such as PR-1A and NPR. nih.govfrontiersin.org

Table 2: Defense Responses Induced by Alginate Oligosaccharides in Plants

Plant Species Oligosaccharide Type Degree of Polymerization (DP) Induced Defense Responses
Tobacco Alginate Oligosaccharides (AOS) 2-5 Induced ROS accumulation, calcium influx, stomata closure, callose deposition, and upregulated SA synthesis and defense-related genes. nih.govfrontiersin.org
General Oligosaccharides Not Specified Act as elicitors to activate defense responses. nih.gov

Note: This table presents data for general alginate oligosaccharides, as specific data for this compound is not available.

The plant microbiome, encompassing the communities of microorganisms living in, on, and around the plant, plays a critical role in plant health and productivity. nih.govnih.gov The composition and function of this microbiome can be influenced by various factors, including the plant's own exudates. Introducing external compounds like guluronate oligosaccharides can potentially modulate these complex microbial communities.

Emerging Research Areas and Future Perspectives

Development of Novel Guluronate Oligosaccharide Derivatives for Specific Research Applications

The future of GOS research hinges on the ability to create novel derivatives with tailored functionalities for specific scientific inquiry. The inherent chemical structure of guluronate oligosaccharides, rich in carboxyl and hydroxyl groups, provides a versatile scaffold for chemical modification. frontiersin.orgmdpi.com

Current research frontiers are moving beyond the use of native GOS to the synthesis of derivatives that can act as precise tools in biological studies. For instance, chemical modifications can be designed to enhance binding affinity to specific protein targets or to introduce reporter tags for tracking the molecules within cellular systems. One approach involves the oxidation of guluronate units to create poly(aldehyde guluronate) (PAG), which can then be cross-linked with other molecules like hydrazide derivatives or proteins to form hydrogels with controllable properties. researchgate.netresearchgate.net This methodology allows for the creation of materials where the GOS backbone is functionalized for specific research questions.

Another promising area is the synthesis of GOS derivatives with altered charge or hydrophobicity. The addition of sulfate (B86663) groups, for example, can modulate biological activity, a strategy well-documented for other glycosaminoglycans like heparin. mdpi.com Similarly, attaching fluorescent tags or biotin (B1667282) through reductive amination provides a means to visualize and quantify GOS interactions with cells and proteins, helping to dissect their mechanisms of action. nih.gov The development of such derivatives of GOS DP20 will generate invaluable research tools to probe complex biological systems with greater specificity and control. nih.gov

Advanced Computational Modeling for Structure-Function Relationships of Guluronate Oligosaccharides

Understanding the relationship between the three-dimensional structure of GOS DP20 and its biological function is paramount. Advanced computational modeling, including molecular dynamics (MD) simulations, is emerging as a critical tool to provide insights that are difficult to obtain through experimental methods alone. biorxiv.orgnih.gov

MD simulations can predict the conformational dynamics of a GOS DP20 chain in solution, revealing how it folds and interacts with its environment. biorxiv.orgresearchgate.net This is particularly important for GOS, as its bioactivity is linked to its ability to bind with specific cell surface receptors, such as Toll-like receptor 4 (TLR4). nih.gov Computational models can simulate the docking of a GOS DP20 molecule to a receptor, identifying the key residues and forces—such as hydrogen bonds, electrostatic, and van der Waals interactions—that stabilize the complex. nih.govbiorxiv.org

Furthermore, modeling can elucidate how the presence of ions, particularly Ca²⁺, influences the structure and gelling properties of GOS, a phenomenon critical to its application in material science. nih.gov By simulating the interactions between multiple GOS chains and calcium ions, researchers can predict the formation of the "egg-box" structure that underpins alginate gelation. researchgate.net Future computational studies will likely focus on building more accurate force fields for oligosaccharides to refine these simulations, enabling the in silico screening of GOS derivatives and providing a structural and energetic basis for their observed bioactivities. biorxiv.orgbiorxiv.org

Integration of Multi-Omics Approaches in Mechanistic Studies

To unravel the complex biological effects of guluronate oligosaccharides, researchers are increasingly turning to multi-omics approaches. The integration of transcriptomics, proteomics, and metabolomics provides a holistic view of the cellular and systemic responses to GOS treatment, moving beyond the study of single pathways. nih.govmdpi.com

Transcriptomics has been used to analyze changes in gene expression following GOS administration. Studies have shown that alginate and its oligosaccharides can alter the gut transcriptome in animal models, particularly affecting genes involved in lipid and carbohydrate metabolism. mdpi.com In the context of inflammation, transcriptomic profiling of immune cells like macrophages can reveal the upregulation of genes encoding for cytokines, chemokines, and signaling proteins after GOS stimulation. mdpi.com

Proteomics offers a direct look at the changes in protein levels and post-translational modifications. Proteomic analysis of macrophages treated with GOS has identified differentially expressed proteins involved in a multitude of pathways, including NF-κB signaling, inflammatory responses, antioxidant activity, and cytoskeletal remodeling. nih.gov This approach has been crucial in demonstrating that GOS can modulate a balance between pro- and anti-inflammatory responses in immune cells. nih.gov

Metabolomics investigates the global changes in small-molecule metabolites. In gut health research, metabolomics has identified shifts in fecal metabolite profiles, including changes in short-chain fatty acids (SCFAs), amino acids, and bile acids, following intervention with alginate oligosaccharides. researchgate.net These changes in the metabolome are often linked to alterations in the gut microbiota and are crucial for understanding the systemic health effects of GOS.

The table below summarizes findings from studies utilizing these multi-omics approaches.

Omics Approach Model System Key Findings Related to Guluronate/Alginate Oligosaccharides References
Proteomics Murine Macrophage (RAW264.7)Identified changes in proteins involved in NF-κB signaling, inflammation, antioxidant activity, and cytoskeletal organization. nih.gov
Transcriptomics Gut tissue (mice)Revealed altered expression of genes related to lipid and carbohydrate metabolism. mdpi.com
Metabolomics Animal models (hyperuricemia)Showed modulation of lipid metabolites and gut microbiota-derived metabolites, contributing to therapeutic effects. researchgate.net

By integrating these data, researchers can construct comprehensive models of GOS's mechanism of action, linking initial receptor binding to downstream changes in gene expression, protein function, and metabolic output.

Exploration of Guluronate Oligosaccharides in Advanced Material Science and Biotechnology Research

Beyond their biological activities, guluronate oligosaccharides, including DP20 variants, are being explored for their potential in advanced material science and biotechnology, excluding specific biomedical device applications. Their unique physicochemical properties, particularly the ability of G-blocks to form gels in the presence of divalent cations like Ca²⁺, make them valuable building blocks for novel materials. nih.govresearchgate.net

In material science, GOS is being investigated for the creation of "smart" hydrogels. researchgate.net These are not static materials but dynamic systems whose properties can be controlled. For example, by using GOS of a defined length like DP20 as a cross-linking or modulating agent, it is possible to fine-tune the mechanical properties, swelling behavior, and degradation kinetics of alginate-based hydrogels. nih.gov Research has shown that the addition of free G-blocks can alter gelation time and the fractal dimension of the gel network, demonstrating their role as modulators of local network structure. The oxidation of GOS to poly(aldehyde guluronate) allows for covalent cross-linking, creating hydrogels with a wide range of stiffness and controllable degradation rates, suitable for research in tissue engineering and controlled substance release studies. researchgate.netresearchgate.net

Standardization of Guluronate Oligosaccharide Production and Characterization for Reproducible Research

A significant challenge hindering the widespread application and comparative study of guluronate oligosaccharides is the lack of standardization in their production and characterization. researchgate.net Alginate, the source material, is a natural polymer with inherent variability in its composition (M/G ratio) and block distribution, which affects the properties of the resulting oligosaccharides. researchgate.net Moreover, different degradation methods—such as enzymatic hydrolysis, acid hydrolysis, or oxidative degradation—produce GOS with varying degrees of polymerization, purity, and structural integrity. nih.govsci-hub.ru

For research on a specific fraction like GOS average DP20 to be reproducible and comparable across different laboratories, standardized protocols are essential. Future research must focus on developing robust and scalable methods for the "directional preparation" of GOS. researchgate.net This includes:

Controlled Depolymerization: Refining enzymatic processes with specific alginate lyases or controlled chemical methods like microwave-assisted hydrolysis to consistently produce oligosaccharides centered around a DP of 20. researchgate.netnih.gov

Advanced Purification: Implementing high-resolution separation techniques, such as size-exclusion chromatography, to isolate GOS DP20 fractions with high purity. nih.gov

Comprehensive Characterization: Employing a suite of analytical techniques to thoroughly characterize the final product. This includes Mass Spectrometry (MS) to confirm the molecular weight distribution and degree of polymerization, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the primary structure and purity. nih.govnih.gov

Establishing these standards will ensure that the biological and material properties attributed to GOS average DP20 are accurate and reproducible, paving the way for more reliable scientific findings and potential applications.

Q & A

Q. What analytical methods are recommended to confirm the average DP20 of guluronate oligosaccharides?

To confirm the degree of polymerization (DP20), researchers should use a combination of:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : Separates oligosaccharides by charge and size, enabling precise quantification of DP distribution .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Validates molecular weight and detects impurities, such as sulfate loss or odd-numbered oligosaccharides .
  • Nuclear Magnetic Resonance (NMR) : Identifies glycosidic linkage patterns (e.g., α(1→4) for guluronate blocks) and branching structures .
    Note: Cross-validate results using at least two methods to address batch heterogeneity.

Q. How can batch-to-batch consistency be ensured during guluronate oligosaccharide (DP20) preparation?

  • Source Material Standardization : Use alginate with a defined guluronate/mannuronate (G/M) ratio (<0.25) to minimize structural variability .
  • Controlled Hydrolysis : Enzymatic or chemical hydrolysis conditions (e.g., pH, temperature, enzyme specificity) must be optimized to target DP20 .
  • Post-Synthesis Purification : Employ size-exclusion chromatography (SEC) or ultrafiltration to isolate DP20 fractions and remove shorter/longer chains .

Advanced Research Questions

Q. How does DP influence the bioactivity of guluronate oligosaccharides in hyperuricemia models?

  • DP-Dependent Effects : In murine hyperuricemia models, DP20 oligosaccharides showed superior urate-lowering effects compared to shorter DP variants (e.g., DP3–DP10), likely due to enhanced interactions with renal uric acid transporters .
  • Experimental Design :
    • Control Groups: Compare DP20 with DP3, DP5, and DP10 oligosaccharides (commercially available ).
    • Dosage Optimization: Use pharmacokinetic profiling to determine the effective dose range (e.g., 50–200 mg/kg in mice ).
    • Mechanistic Validation: Pair in vivo data with in vitro assays (e.g., xanthine oxidase inhibition or gut microbiota modulation ).

Q. How can structural heterogeneity complicate the interpretation of guluronate oligosaccharide (DP20) bioactivity?

  • Challenges :
    • Branching Variability: Even within DP20, branching (e.g., →4,6 linkages) may alter receptor binding .
    • Sulfation Artifacts: Undetected sulfate loss during synthesis can skew bioactivity results .
  • Mitigation Strategies :
    • Use advanced NMR (e.g., 2D-COSY) to resolve linkage heterogeneity .
    • Compare bioactivity across oligosaccharide pools with identical DP but varying G/M ratios .

Q. How should researchers address contradictory data on guluronate oligosaccharides’ anti-inflammatory activity?

  • Case Study : Zhou et al. (2015) reported anti-inflammatory effects in RAW 264.7 macrophages via NF-κB inhibition , while other studies observed minimal activity in different cell lines.
  • Resolution Strategies :
    • Contextual Variables : Assess differences in oligosaccharide purity, cell type specificity, and LPS stimulation protocols.
    • Dose-Response Curves : Use a wider concentration range (e.g., 10–500 µg/mL) to identify threshold effects .
    • Negative Controls : Include non-guluronate oligosaccharides (e.g., mannuronate DP20) to confirm structure-specificity .

Methodological Recommendations

Q. What statistical approaches are critical for comparing DP20 bioactivity across studies?

  • Multivariate Analysis : Account for covariates like DP distribution, G/M ratio, and purity.
  • Meta-Analysis Frameworks : Use tools like RevMan to aggregate data from independent studies, adjusting for methodological heterogeneity (e.g., hydrolysis protocols ).

Q. How can researchers validate the reproducibility of DP20 functional assays?

  • Inter-Laboratory Validation : Share standardized aliquots of DP20 oligosaccharides (e.g., ALG300 ) across labs.
  • Blinded Replication : Design experiments where sample identities are masked to reduce bias in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.